3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Overview
Description
The compound “3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine” is a complex organic molecule. It contains a phenylamine group, which is an aromatic compound containing an amine. It also has a tetrahydro-2H-pyran-2-ylmethoxy group, which is a type of ether that contains a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the aromatic ring, the pyran ring, and the various functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amine group might be involved in acid-base reactions, while the ether group could potentially be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Heterocyclic Synthesis and Reactions
- The synthesis and characterization of thiophene and pyran derivatives have been explored due to their potential in creating compounds with significant chemical properties. For instance, a study on the synthesis of thiophene and pyran rings through condensation reactions highlighted the versatility of these heterocycles in synthetic organic chemistry (Shen et al., 2010).
- Research on 2-(4-Ethoxyphenyltelluromethyl)tetrahydro-2H-pyran and its derivatives demonstrated the application of these compounds in coordination chemistry, leading to the formation of complexes with metals such as Ru(II), Cu(I), and Hg(II), which are of interest for their structural and potential catalytic properties (Singh et al., 2001).
Potential Biological Activities
- The chemical synthesis of tetrahydro-2H-pyran derivatives has been investigated for their biological activities. For example, a series of pyran-2-one and dihydrobenzofuran derivatives were isolated from Colletotrichum higginsianum, exhibiting potential herbicidal activity, which underscores the potential of structurally related compounds in agricultural applications (Masi et al., 2017).
- Another study focused on the synthesis of 3-methyl-1H-pyrazol-5(4H)-one derivatives, exploring their antimicrobial properties. This research highlights the relevance of heterocyclic chemistry in developing new compounds with potential antibacterial applications (Chopde et al., 2012).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended applications. If it shows promise as a pharmaceutical compound, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Properties
IUPAC Name |
3-chloro-2-(oxan-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-10-5-3-6-11(14)12(10)16-8-9-4-1-2-7-15-9/h3,5-6,9H,1-2,4,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSKRGNJICEUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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